molecular formula C23H20ClFN2O4 B2808961 2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one CAS No. 1021093-53-7

2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

Cat. No.: B2808961
CAS No.: 1021093-53-7
M. Wt: 442.87
InChI Key: ZLPPMFSWSYOAOX-UHFFFAOYSA-N
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Description

2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H20ClFN2O4 and its molecular weight is 442.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Binding Assays

Compounds with structural similarities to the one have been synthesized and evaluated for their receptor binding affinities. For instance, derivatives involving piperazine and fluorobenzyl groups have been explored for their potential as dopamine receptor ligands. Such compounds were synthesized through a series of chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation. Their receptor binding affinities were assessed through in vitro assays, indicating potential as ligands for specific dopamine receptors (Yang Fang-wei, 2013).

Crystal Structure Characterization

The crystal structures of related compounds provide insights into their molecular conformations and potential interactions. For example, compounds featuring chlorophenyl, fluorophenyl, and piperazine moieties have been characterized, revealing their conformations and intermolecular interactions. Such studies are crucial for understanding the compound's potential interactions with biological targets (Wan-Sin Loh et al., 2010).

Biological Activities

Derivatives of 4H-pyran-4-one have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. This includes the preparation of compounds via the reaction of substituted piperazine derivatives, suggesting potential applications in developing therapeutic agents (M. Aytemir et al., 2004). Additionally, novel fluoro substituted benzo[b]pyran compounds have shown anti-lung cancer activity, highlighting the diverse potential therapeutic applications of such compounds (A. G. Hammam et al., 2005).

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O4/c24-18-3-1-2-4-19(18)26-9-11-27(12-10-26)23(29)21-13-20(28)22(15-31-21)30-14-16-5-7-17(25)8-6-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPPMFSWSYOAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.